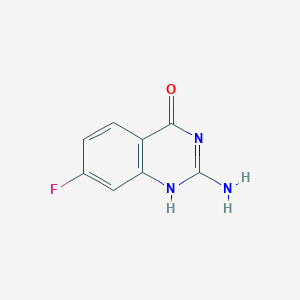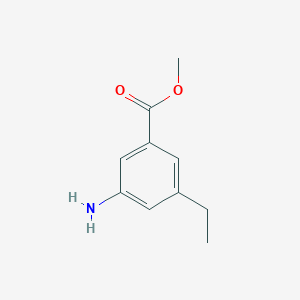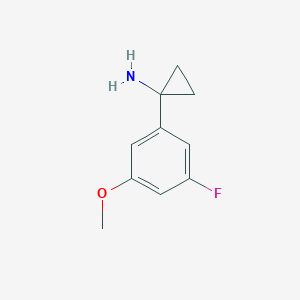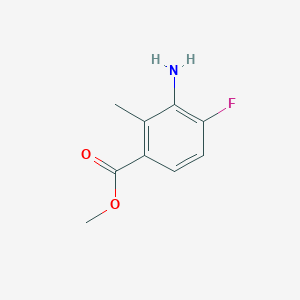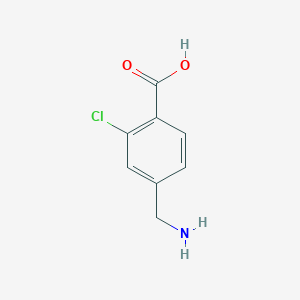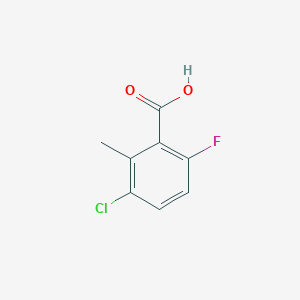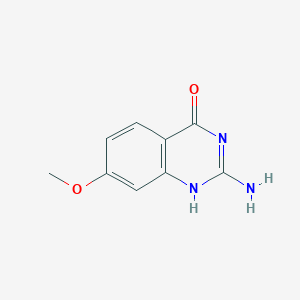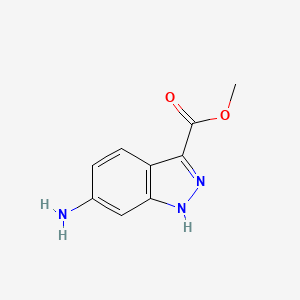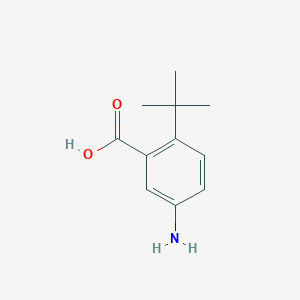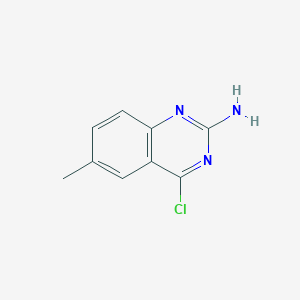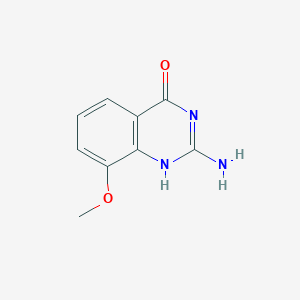
2-amino-8-methoxy-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of protein induced by vitamin K absence or antagonist-II involves complex biochemical synthesis. The industrial production methods typically include the use of enzyme-linked immunosorbent assays (ELISA) to detect and quantify the presence of this protein in plasma samples .
Chemical Reactions Analysis
Protein induced by vitamin K absence or antagonist-II undergoes various biochemical reactions, primarily involving its interaction with vitamin K-dependent processes. These reactions are crucial for its role as a tumor marker. Common reagents used in these reactions include monoclonal antibodies specific to protein induced by vitamin K absence or antagonist-II .
Scientific Research Applications
Protein induced by vitamin K absence or antagonist-II is extensively used in scientific research, particularly in the fields of oncology and hepatology. It serves as a biomarker for hepatocellular carcinoma, aiding in early diagnosis, monitoring tumor aggressiveness, treatment responsiveness, and recurrence . Additionally, it is used in studies related to liver diseases and the effects of vitamin K antagonists .
Mechanism of Action
The mechanism of action of protein induced by vitamin K absence or antagonist-II involves its role as a biomarker for hepatocellular carcinoma. It is produced in the absence of vitamin K or in the presence of vitamin K antagonists, leading to the accumulation of abnormal prothrombin in the blood. This abnormal prothrombin is detected using specific monoclonal antibodies, providing a diagnostic tool for liver cancer .
Comparison with Similar Compounds
Protein induced by vitamin K absence or antagonist-II is unique compared to other biomarkers such as alpha-fetoprotein and Lens culinaris agglutinin-reactive alpha-fetoprotein. While alpha-fetoprotein has a sensitivity of 60% and specificity of 90% for hepatocellular carcinoma detection, protein induced by vitamin K absence or antagonist-II is more specific and correlates better with tumor aggressiveness and prognosis . Similar compounds include alpha-fetoprotein and Lens culinaris agglutinin-reactive alpha-fetoprotein .
Properties
IUPAC Name |
2-amino-8-methoxy-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-6-4-2-3-5-7(6)11-9(10)12-8(5)13/h2-4H,1H3,(H3,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPBOXADXAQLHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
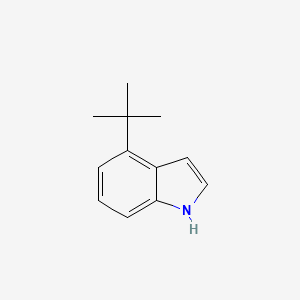
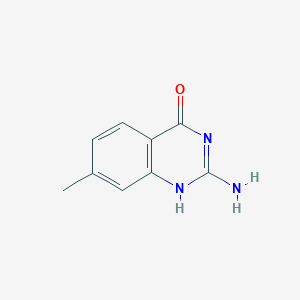
![4-Aminobenzo[d]oxazole-2-carboxylic acid](/img/structure/B7964888.png)
